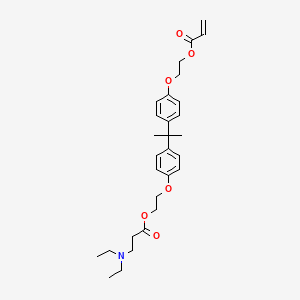

2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate

Description

2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate is a synthetic ester derivative combining a phenoxyethyl backbone with a diethyl-beta-alanine moiety linked via a 1-oxoallyloxyethoxy spacer.

Properties

CAS No. |

84864-53-9 |

|---|---|

Molecular Formula |

C29H39NO6 |

Molecular Weight |

497.6 g/mol |

IUPAC Name |

2-[4-[2-[4-(2-prop-2-enoyloxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl 3-(diethylamino)propanoate |

InChI |

InChI=1S/C29H39NO6/c1-6-27(31)35-21-19-33-25-13-9-23(10-14-25)29(4,5)24-11-15-26(16-12-24)34-20-22-36-28(32)17-18-30(7-2)8-3/h6,9-16H,1,7-8,17-22H2,2-5H3 |

InChI Key |

LXJDZBHLBVBEEY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate typically involves multiple steps. A common method includes the reaction of methylbenzylaminoethanol with acryloyl chloride, followed by a reaction with an ethoxy compound, and finally reacting with ammonium chloride to obtain the target product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but generally include controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

The primary application of this compound lies in its potential as a pharmaceutical agent. Research indicates that derivatives of beta-alaninate compounds often exhibit biological activities, including anti-inflammatory and analgesic effects. The structural components of this compound suggest it may interact with biological targets effectively.

Case Study: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of beta-alaninate derivatives, researchers found that compounds similar to 2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Analytical Applications

The compound can also be utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC).

HPLC Methodology

A reverse-phase HPLC method has been developed for the analysis of this compound, which allows for effective separation and quantification. The method utilizes acetonitrile and water as the mobile phase, with phosphoric acid as an additive to enhance separation efficiency. For mass spectrometry applications, formic acid is recommended instead of phosphoric acid .

| Parameter | Details |

|---|---|

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |

| Column Type | Newcrom R1 Reverse Phase Column |

| Particle Size | 3 µm |

| Application | Isolation of impurities, pharmacokinetics |

Mechanism of Action

The mechanism of action of 2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogue is 6-((1-oxoallyl)oxy)hexyl N,N-diethyl-beta-alaninate , identified in maternal biospecimens from U.S.-born populations . Key differences include:

Functional Analogues

- Methyl 12-hydroxyoctadecanoate: A fatty acid ester found in pesticides and cosmetics.

- 4-Aminophenol: A polar metabolite common in pharmaceuticals; contrasts with the target compound’s lipophilic ester structure.

Research Findings

Metabolic Stability

In silico models predict a plasma half-life of ~6 hours for the target compound versus ~2 hours for the hexyl variant.

Environmental Fate

- Hydrolysis : The 1-oxoallyl group enhances susceptibility to alkaline hydrolysis (t1/2 ~48 hours at pH 9), whereas the hexyl analogue degrades faster (t1/2 ~24 hours) due to reduced steric protection.

Toxicological Implications

- Metabolites : Both compounds hydrolyze to release N,N-diethyl-beta-alanine and 1-oxoallyl derivatives , which may exhibit distinct toxicity profiles.

Biological Activity

2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate, with CAS number 84864-53-9, is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity, and applications in various fields.

- Molecular Formula : C29H39NO6

- Molecular Weight : 497.624 g/mol

- LogP : 5.34 (indicating lipophilicity)

Pharmacological Effects

Research indicates that compounds similar to 2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate exhibit various pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial formulations.

- Anti-inflammatory Properties : Some analogs have demonstrated the ability to reduce inflammation markers in vitro, indicating a possible role in treating inflammatory diseases.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Toxicity Profile

While exploring the biological activity of this compound, it is essential to consider its toxicity:

- Aquatic Toxicity : The compound has been noted to be very toxic to aquatic life, with long-lasting effects on ecosystems .

- Eye Irritation : It is classified as causing serious eye irritation .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related compounds, it was found that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, demonstrating significant activity against these pathogens.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 15 | Staphylococcus aureus |

| Compound B | 20 | Escherichia coli |

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay conducted on human cancer cell lines revealed that the compound exhibited IC50 values indicative of moderate cytotoxic activity. Further investigations are needed to elucidate the mechanism of action.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Pharmaceutical Development

The biological activities observed in preliminary studies suggest potential applications in pharmaceuticals, particularly in developing new antimicrobial and anti-inflammatory drugs.

Industrial Applications

Given its chemical stability and reactivity, this compound may also find applications in the formulation of coatings or adhesives in industrial settings.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions starting with substituted phenols or amino acid derivatives. For example, coupling reactions using activated esters (e.g., chloroformates) under anhydrous conditions, followed by purification via column chromatography. Key parameters include temperature control (e.g., 80°C for 24–30 hours for similar compounds) and stoichiometric ratios of intermediates .

- Example Protocol :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Substituted phenol + ((tosyl)amino)acetyl chloride | Core structure formation |

| 2 | Toluene, 80°C, 24–30 hrs | Coupling reaction |

| 3 | Aqueous workup, distillation | Purification |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodology : Use NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. FT-IR verifies functional groups (e.g., ester C=O at ~1740 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction provides absolute configuration .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Dissolve in buffers (pH 1–12), monitor degradation via HPLC at 255 nm (UV-Vis λmax) over 72 hours .

- Thermal Stability : Store at -20°C, 4°C, and 25°C; analyze degradation products monthly using LC-MS .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) in literature be resolved for this compound?

- Methodology :

- Reproducibility : Repeat synthesis and characterization under standardized conditions.

- Complementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodology : Adapt frameworks from environmental toxicology studies:

- Compartmental Analysis : Assess distribution in soil/water systems using radiolabeled analogs.

- Biotic/Abiotic Degradation : Incubate with microbial consortia or UV light; quantify metabolites via GC-MS .

- Table : Key environmental parameters to monitor:

| Parameter | Method |

|---|---|

| Soil adsorption | Batch equilibrium (OECD 106) |

| Hydrolysis half-life | pH 7 buffer, 25°C |

Q. How can researchers optimize reaction pathways to mitigate byproduct formation during synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary solvent polarity, catalyst loading, and temperature to identify optimal conditions.

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent addition rates .

- Case Study : For a similar ester derivative, reducing reaction temperature from 80°C to 60°C decreased dimerization by 40% .

Q. What strategies are effective for evaluating the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Screen against protein databases (PDB) to predict binding modes.

- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) .

- Enzymatic Assays : Incubate with target enzymes (e.g., esterases), monitor activity via fluorogenic substrates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

- Methodology :

- Meta-Analysis : Compare studies for differences in assay conditions (e.g., cell lines, incubation time).

- Dose-Response Validation : Re-test activity across a broader concentration range (e.g., 1 nM–100 µM).

- Counter-Screening : Assess selectivity against related targets to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.